Periplocoside N

Description

Structure

3D Structure

Properties

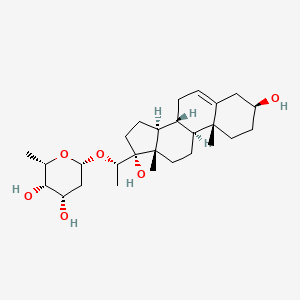

Molecular Formula |

C27H44O6 |

|---|---|

Molecular Weight |

464.6 g/mol |

IUPAC Name |

(2S,3S,4S,6R)-6-[(1S)-1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyloxane-3,4-diol |

InChI |

InChI=1S/C27H44O6/c1-15-24(30)22(29)14-23(32-15)33-16(2)27(31)12-9-21-19-6-5-17-13-18(28)7-10-25(17,3)20(19)8-11-26(21,27)4/h5,15-16,18-24,28-31H,6-14H2,1-4H3/t15-,16-,18-,19+,20-,21-,22-,23+,24+,25-,26-,27-/m0/s1 |

InChI Key |

MQSVACYEBUOKAY-AEAHGDTJSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@H](O1)O[C@@H](C)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC(C)C2(CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Periplocoside N: A Comprehensive Technical Guide to its Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periplocoside N is a naturally occurring pregnane glycoside that has been isolated from the root bark of Periploca sepium. This technical guide provides a detailed overview of the discovery, natural source, physicochemical properties, and biological activity of this compound. The document includes comprehensive experimental protocols for its extraction, isolation, and characterization, as well as its evaluation for insecticidal activity. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams. This guide is intended to serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, drug discovery, and insecticide development.

Introduction

The search for novel bioactive compounds from natural sources is a cornerstone of drug discovery and the development of new agrochemicals. Plants of the genus Periploca have been a subject of interest due to their traditional use in medicine and the presence of a diverse array of secondary metabolites, particularly pregnane glycosides. These compounds have demonstrated a range of biological activities, including immunosuppressive and insecticidal effects. This compound, a pregnane glycoside, was first reported in 2012 as a constituent of Periploca sepium with notable insecticidal properties. This guide provides an in-depth examination of this compound.

Discovery and Natural Source

This compound was discovered and first isolated from the root bark of the plant Periploca sepium Bunge, a member of the Apocynaceae family. The discovery was the result of a bioassay-guided fractionation of the plant's extract, which aimed to identify the chemical constituents responsible for its insecticidal activity. The structure of this compound was elucidated through extensive spectroscopic analysis.

Physicochemical Properties

This compound is a white, amorphous powder. Its molecular formula was determined to be C₂₇H₄₄O₆ by high-resolution electrospray ionization mass spectrometry (HRESIMS). The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₄O₆ | [1][2] |

| Molecular Weight | 464.63 g/mol | [1][2] |

| Appearance | White amorphous powder | |

| Optical Rotation | [α]D²⁰ -45.5 (c 0.5, CHCl₃) | |

| Solubility | Soluble in chloroform, methanol |

Experimental Protocols

Extraction and Isolation of this compound

The following protocol details the extraction and isolation of this compound from the dried root bark of Periploca sepium.

Workflow for Extraction and Isolation of this compound

Caption: Workflow for the extraction and isolation of this compound.

-

Extraction: The air-dried and powdered root bark of Periploca sepium (10 kg) is refluxed with 95% ethanol (3 x 15 L, each for 2 hours).

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Fractionation: The EtOAc-soluble fraction, which exhibits the highest insecticidal activity, is subjected to column chromatography on a silica gel column, eluting with a gradient of petroleum ether/acetone.

-

Purification: Fractions showing similar profiles on thin-layer chromatography (TLC) are combined and further purified by repeated silica gel column chromatography, followed by Sephadex LH-20 column chromatography using a chloroform/methanol (1:1) solvent system.

-

Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

| Technique | Instrumentation and Key Findings |

| ¹H NMR | Bruker AV-400 spectrometer. The spectrum showed characteristic signals for a pregnane-type steroid, including two tertiary methyl groups, one secondary methyl group, and an olefinic proton. |

| ¹³C NMR | Bruker AV-400 spectrometer. The spectrum revealed 27 carbon signals, consistent with the proposed pregnane glycoside structure. |

| HRESIMS | The quasi-molecular ion peak at m/z 465.3159 [M+H]⁺ in the positive-ion mode was consistent with the molecular formula C₂₇H₄₄O₆. |

| 2D NMR | COSY, HSQC, and HMBC experiments were used to establish the connectivity of protons and carbons and to fully assign the structure. |

¹H and ¹³C NMR Data for this compound (400 MHz, CDCl₃)

| Position | δC | δH (J in Hz) |

| 1 | 37.2 | 1.05, 1.78 |

| 2 | 31.6 | 1.70, 1.95 |

| 3 | 71.5 | 3.55 (m) |

| 4 | 38.9 | 1.50, 1.85 |

| 5 | 140.8 | - |

| 6 | 121.5 | 5.35 (br s) |

| 7 | 31.9 | 1.98, 2.05 |

| 8 | 35.2 | 1.50 |

| 9 | 50.1 | 0.95 |

| 10 | 36.5 | - |

| 11 | 20.8 | 1.45, 1.55 |

| 12 | 39.4 | 1.20, 1.70 |

| 13 | 43.9 | - |

| 14 | 56.7 | 1.15 |

| 15 | 24.5 | 1.60, 1.75 |

| 16 | 84.1 | 4.60 (q, 6.4) |

| 17 | 62.5 | 2.15 (d, 9.2) |

| 18 | 16.5 | 0.92 (s) |

| 19 | 19.4 | 1.03 (s) |

| 20 | 73.5 | 3.45 (dq, 9.2, 6.2) |

| 21 | 17.8 | 1.25 (d, 6.2) |

| 1' | 98.2 | 4.35 (d, 7.8) |

| 2' | 73.8 | 3.25 (dd, 7.8, 9.0) |

| 3' | 77.5 | 3.40 (t, 9.0) |

| 4' | 70.5 | 3.30 (t, 9.0) |

| 5' | 76.8 | 3.38 (m) |

| 6' | 61.8 | 3.70 (dd, 11.8, 5.5), 3.90 (dd, 11.8, 2.0) |

Insecticidal Bioassay

The insecticidal activity of this compound was evaluated against the red imported fire ant, Solenopsis invicta.

Workflow for Insecticidal Bioassay

Caption: Workflow for the insecticidal bioassay of this compound.

-

Test Compound Preparation: this compound is dissolved in acetone to prepare a series of concentrations.

-

Insect Treatment: Worker ants of Solenopsis invicta of uniform size are selected. A 1 µL aliquot of the test solution is topically applied to the dorsal thorax of each ant using a micro-applicator. Control ants are treated with acetone only.

-

Incubation: Treated ants are placed in Petri dishes containing a food source (e.g., 10% sucrose solution) and a water source. The dishes are maintained at a constant temperature (27±1°C) and relative humidity (60±5%).

-

Mortality Assessment: The number of dead ants is recorded at 24, 48, and 72 hours post-treatment.

-

Data Analysis: The lethal concentration 50 (LC₅₀) values are calculated using Probit analysis.

Biological Activity and Mechanism of Action

This compound has demonstrated significant insecticidal activity against the red imported fire ant, Solenopsis invicta. The LC₅₀ value was determined to be 15.8 µg/mL at 48 hours post-treatment.

While the precise molecular target of this compound has not been fully elucidated, studies on related periplocosides suggest that these compounds act as stomach poisons in insects. The primary site of action is believed to be the midgut epithelial cells. It is hypothesized that periplocosides disrupt the cell membranes of the midgut, leading to a loss of cellular integrity, leakage of cellular contents, and ultimately, insect mortality. The disruption of ion transport across the apical membrane of the midgut epithelial cells, potentially through the inhibition of V-type H⁺-ATPase, has been proposed as a possible mechanism.

Proposed Mechanism of Action of Periplocosides on Insect Midgut Cells

References

Periploca sepium: A Rich Source of the Bioactive Pregnane Glycoside, Periplocoside N

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Periploca sepium Bunge, a plant belonging to the Asclepiadaceae family, has a long history of use in traditional medicine, particularly for the treatment of rheumatoid arthritis.[1] Modern phytochemical investigations have revealed that the root bark of this plant is a rich reservoir of various bioactive compounds, including a significant number of C21 steroidal glycosides.[1] Among these, Periplocoside N, a pregnane glycoside, has been identified. While research on this compound is still emerging, its isolation from an antitumor fraction of Periploca sepium suggests its potential as a valuable compound for further pharmacological investigation.[2] This technical guide provides a comprehensive overview of Periploca sepium as a source of this compound, detailing available information on its extraction, isolation, and known biological activities, alongside data on closely related and better-studied glycosides from the same plant to infer its potential therapeutic applications.

Phytochemical Profile: Periplocosides in Periploca sepium

The root bark of Periploca sepium is known to contain a diverse array of pregnane and cardiac glycosides. To date, over 100 compounds have been isolated and identified from this plant.[1] Several studies have documented the isolation of this compound along with other structurally similar compounds.

Table 1: Major Pregnane Glycosides Isolated from Periploca sepium

| Compound | Glycoside Type | Plant Part | Reference(s) |

| Periplocoside A | Pregnane | Root Bark | [3] |

| Periplocoside D | Pregnane | Root Bark | [3] |

| Periplocoside E | Pregnane | Root Bark | [4] |

| Periplocoside F | Pregnane | Root Bark | [5] |

| This compound | Pregnane | Root Bark | [3] |

| Periplocoside P | Pregnane | Root Bark | [6] |

| Periplocin | Cardiac | Root Bark | [7][8] |

| Periplocymarin | Cardiac | Root Bark | [9] |

Experimental Protocols

While a specific, detailed, step-by-step protocol solely for the isolation of this compound is not extensively documented, a general workflow can be constructed based on the methodologies reported for the isolation of various periplocosides from Periploca sepium.

General Extraction and Isolation Workflow

The following protocol represents a generalized procedure for the extraction and isolation of pregnane glycosides from the root bark of Periploca sepium. Researchers should note that optimization of solvent systems and chromatographic conditions will be necessary to achieve high purity of this compound.

1. Plant Material Preparation:

-

Air-dry the root barks of Periploca sepium.

-

Grind the dried root barks into a coarse powder.

2. Extraction:

-

Macerate the powdered root bark with 95% ethanol at room temperature for an extended period (e.g., 7 days), with periodic agitation.

-

Alternatively, perform successive extractions with solvents of increasing polarity, such as petroleum ether, chloroform, and methanol.

-

Concentrate the crude extract under reduced pressure to obtain a residue.

3. Fractionation:

-

Suspend the crude extract in water and partition successively with different organic solvents, for example, petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

The fraction containing pregnane glycosides is typically enriched in the ethyl acetate or n-butanol fractions.

4. Chromatographic Purification:

-

Subject the enriched fraction to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform-methanol or a similar solvent system.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing compounds with similar Rf values.

-

Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, or by using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

5. Analytical Method for Quantification:

-

An ultra-performance liquid chromatography-tandem mass spectrometric (UPLC-MS/MS) method has been developed for the simultaneous determination of this compound and other glycosides in rat plasma.[10] This method can be adapted for the quantification of this compound in plant extracts.

Figure 1. General workflow for the extraction and isolation of this compound.

Biological Activities and Potential Signaling Pathways

Direct pharmacological studies on this compound are limited, with the primary reported activity being insecticidal.[3] However, its structural similarity to other well-researched cardiac and pregnane glycosides from Periploca sepium allows for informed hypotheses regarding its potential therapeutic effects.

Potential Anti-Cancer Activity

This compound was isolated from an "antitumor fraction" of Periploca sepium, strongly suggesting it may possess anti-cancer properties.[2] Studies on the related compounds, periplocin and periplocymarin, have demonstrated significant anti-tumor effects in various cancer cell lines, including colorectal and pancreatic cancer.[8][9] The proposed mechanisms involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Table 2: Anti-Cancer Activity of Glycosides from Periploca sepium

| Compound | Cancer Type | Key Findings | Signaling Pathway(s) | Reference(s) |

| Periplocin | Pancreatic Cancer | Inhibited proliferation and induced apoptosis. | AMPK/mTOR | [8] |

| Periplocin | Lymphoma | Inhibited proliferation and induced G2/M arrest. | PI3K/Akt | [7] |

| Periplocymarin | Colorectal Cancer | Induced apoptosis and G0/G1 cell cycle arrest. | PI3K/Akt | [9] |

Based on these findings, it is plausible that this compound may exert anti-cancer effects through similar mechanisms. The PI3K/Akt and AMPK/mTOR pathways are central regulators of cell growth, proliferation, and survival, and their modulation is a key strategy in cancer therapy.

Figure 2. Potential anti-cancer signaling pathways modulated by Periploca sepium glycosides.

Potential Immunosuppressive Activity

Periploca sepium has been traditionally used for treating autoimmune diseases like rheumatoid arthritis.[1] This has been substantiated by modern research demonstrating the immunosuppressive effects of its constituent glycosides. Periplocoside E, a compound structurally related to this compound, has been shown to inhibit T-cell activation and the production of pro-inflammatory cytokines.[4]

Table 3: Immunosuppressive Activity of Glycosides from Periploca sepium

| Compound | Immune Cell Target | Key Findings | Signaling Pathway(s) | Reference(s) |

| Periplocoside E | T-lymphocytes | Inhibited proliferation and cytokine production (IL-2, IFN-γ). | ERK/JNK | [4] |

| Various Pregnane Glycosides | T-lymphocytes | Inhibited proliferation with varying IC50 values. | Not specified | [11] |

The mechanism of action for Periplocoside E involves the specific inhibition of the extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK) pathways, which are critical for T-cell activation and effector functions.[4] Given the structural similarities among the periplocosides, it is conceivable that this compound may also possess immunomodulatory properties, potentially through the modulation of similar signaling cascades.

Figure 3. Potential immunosuppressive signaling pathway modulated by Periploca sepium glycosides.

Future Directions and Conclusion

Periploca sepium is a promising source of bioactive pregnane glycosides, including this compound. While current research on this compound itself is in its early stages, the well-documented anti-cancer and immunosuppressive activities of its structural analogues provide a strong rationale for its further investigation.

Future research should focus on:

-

Developing and publishing a standardized, detailed protocol for the efficient extraction and high-purity isolation of this compound.

-

Conducting comprehensive in vitro and in vivo studies to elucidate the specific anti-cancer and immunomodulatory effects of this compound.

-

Investigating the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

-

Performing quantitative analysis to determine the yield of this compound from Periploca sepium to assess its viability for larger-scale production.

References

- 1. A Review on Phytochemistry and Pharmacology of Cortex Periplocae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and mechanism of insecticidal periplocosides from the root bark of Periploca sepium Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitory Effects of Periplocin on Lymphoma Cells: A Network Pharmacology Approach and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Periplocymarin Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of periplocin, periplocymarin, periplogenin, periplocoside M and this compound of Cortex Periplocae in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immunosuppressive pregnane glycosides from Periploca sepium and Periploca forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to Periplocoside N

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of this compound, a pregnane glycoside with notable insecticidal properties. This document details its chemical identity, physicochemical properties, and biological activity, along with experimental protocols and a proposed mechanism of action.

This compound is a steroid glycoside isolated from the root powder of Periploca sepium. Its chemical structure and key properties are summarized below.

| Property | Value | Citation |

| CAS Number | 39946-41-3 | [1] |

| Molecular Formula | C₂₇H₄₄O₆ | [1] |

| Molecular Weight | 464.63 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Initial Source | Plants of the Periploca genus, specifically the root powder of Periploca sepium. | [1][2] |

| Purity | 96.32% | [1] |

| Storage | 4°C, protected from light. In solvent: -80°C for 6 months; -20°C for 1 month (protected from light). | [1] |

Biological Activity

This compound has demonstrated insecticidal activity against the red imported fire ant, Solenopsis invicta[1][2]. Research on related periplocosides suggests that these compounds may act by disrupting the midgut epithelial cells of insects[3].

Experimental Protocols

The following sections outline the methodologies for the isolation and biological evaluation of this compound, based on established techniques for natural product chemistry.

Isolation and Characterization of this compound

The isolation of this compound from the root powder of Periploca sepium involves a multi-step process of extraction and chromatographic purification.

Experimental Workflow for Isolation and Characterization

Caption: Workflow for the isolation and structural elucidation of this compound.

Detailed Steps:

-

Extraction: The air-dried and powdered roots of Periploca sepium are exhaustively extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract[4].

-

Fractionation: The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity[4].

-

Purification: The fraction containing this compound is subjected to column chromatography on silica gel. Further purification is achieved by High-Performance Liquid Chromatography (HPLC) to yield the pure compound[4][5].

-

Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula. ¹H-NMR, ¹³C-NMR, and 2D-NMR (such as COSY, HSQC, and HMBC) experiments are used to elucidate the complete structure of this compound[2][6][7].

Insecticidal Activity Bioassay

The insecticidal activity of this compound against the red imported fire ant (Solenopsis invicta) can be evaluated using a feeding bioassay.

Experimental Workflow for Insecticidal Bioassay

Caption: Workflow for the insecticidal bioassay of this compound against S. invicta.

Detailed Steps:

-

Insect Collection: Workers of Solenopsis invicta are collected from colonies maintained in the laboratory[8][9].

-

Preparation of Test Solutions: this compound is dissolved in a suitable solvent and then diluted with a 10% sugar water solution to prepare a series of concentrations. A control solution without the test compound is also prepared[10].

-

Feeding Assay: A group of worker ants (e.g., 30 individuals per replicate) is placed in a container with access to the sugar water solution containing a specific concentration of this compound. The control group receives the untreated sugar water[10].

-

Mortality Assessment: The number of dead ants is recorded at regular intervals, for instance, at 24, 48, and 72 hours post-treatment[8].

-

Data Analysis: The lethal dose 50 (LD₅₀) value, which is the concentration of the compound that causes 50% mortality of the test insects, is calculated using probit analysis[2].

Proposed Signaling Pathway of Cytotoxicity

While the precise molecular mechanism of this compound's insecticidal activity is not fully elucidated, studies on related periplocosides suggest a pathway involving the disruption of midgut epithelial cells. Periplocoside P has been shown to inhibit vacuolar-type H⁺-ATPases (V-ATPases) in the midgut of lepidopteran larvae[11]. V-ATPases are crucial for maintaining the electrochemical gradient across the cell membrane, which is essential for nutrient absorption and cellular homeostasis. Inhibition of V-ATPase would lead to a cascade of events culminating in cell death.

Hypothetical Signaling Pathway for this compound-induced Cytotoxicity

Caption: Hypothetical pathway of this compound-induced cytotoxicity in insect midgut cells.

This proposed pathway suggests that this compound inhibits V-ATPase, leading to a disruption of the proton gradient across the midgut epithelial cell membrane. This, in turn, causes a loss of membrane potential and impairs nutrient transport, leading to cellular stress and ultimately cell death through apoptosis or lysis. Further research is needed to confirm this specific mechanism for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical constituents from the roots of Periploca sepium with insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and characterization of N-feruloyltyramine as the P-selectin expression suppressor from garlic (Allium sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation, characterization and in silico docking studies of synergistic estrogen receptor a anticancer polyphenols from Syzygium alternifolium (Wt.) Walp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. Insecticidal Activities of Sophora flavescens Alt. towards Red Imported Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptome analysis reveals differential effects of beta-cypermethrin and fipronil insecticides on detoxification mechanisms in Solenopsis invicta - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Unveiling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Periplocoside N in Plants

For Immediate Release

Shanghai, China – November 13, 2025 – A comprehensive understanding of the biosynthetic pathway of Periplocoside N, a pregnane glycoside with significant insecticidal properties isolated from Periploca sepium, is crucial for its potential applications in agriculture and drug development. This technical guide provides an in-depth overview of the current knowledge surrounding the biosynthesis of this complex natural product, catering to researchers, scientists, and drug development professionals.

Introduction

This compound is a C21 steroidal glycoside that exhibits potent biological activities. Its biosynthesis is a multi-step process involving a series of enzymatic reactions that convert a common steroid precursor into the final complex molecule. This guide will delineate the putative pathway, highlighting key enzymes, intermediates, and regulatory aspects.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be broadly divided into two major stages: the formation of the aglycone, periplogenin, and the subsequent glycosylation to yield the final product.

Formation of the Aglycone: Periplogenin

The biosynthesis of the periplogenin backbone starts from the ubiquitous plant sterol, cholesterol. A putative pathway, based on transcriptomic analysis of Periploca sepium, suggests the involvement of several key enzyme families.[1]

A. Initial Steps: From Cholesterol to Progesterone

The initial steps involve the conversion of cholesterol to pregnenolone, a crucial branching point in steroid biosynthesis. This transformation is catalyzed by a cholesterol side-chain cleavage enzyme (SCCE), likely a cytochrome P450 monooxygenase.[1] Pregnenolone is then converted to progesterone through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD) and a Δ5-Δ4 ketosteroid isomerase (KSI).[1]

B. Downstream Modifications: The Path to Periplogenin

The conversion of progesterone to periplogenin involves a series of hydroxylation and reduction reactions, primarily catalyzed by cytochrome P450 enzymes (CYPs) and reductases. While the exact sequence and specific enzymes in P. sepium are yet to be fully elucidated, the putative pathway suggests the involvement of progesterone 5β-reductase (5βPOR) and various hydroxylases.[1] The final structure of periplogenin (C₂₃H₃₄O₅) features hydroxyl groups at the C-3, C-5, and C-14 positions of the steroid nucleus.

A proposed logical flow for the biosynthesis of the periplogenin aglycone is depicted below:

Glycosylation of Periplogenin

The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the periplogenin aglycone. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar residue, typically from a UDP-sugar donor, to an acceptor molecule. While the specific UGT responsible for the synthesis of this compound in P. sepium has not been definitively identified, studies on the related species Periploca forrestii have identified several promiscuous O-glycosyltransferases involved in flavonoid glycoside biosynthesis, suggesting the presence of a diverse array of UGTs in this genus.[2]

The logical relationship for the final glycosylation step is as follows:

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and in planta metabolite concentrations, for the biosynthesis of this compound. However, transcriptomic data from Periploca sepium provides relative expression levels of genes encoding putative biosynthetic enzymes in different tissues.

| Gene Family/Enzyme | Putative Function in this compound Biosynthesis | Relative Expression (RPKM) in P. sepium Roots[1] |

| SCCE (CYP) | Cholesterol side-chain cleavage | Moderate |

| 3β-HSD | Pregnenolone to Progesterone conversion | High |

| 5βPOR | Progesterone reduction | High |

| Cytochrome P450s | Hydroxylation of steroid backbone | Variable (multiple genes) |

| UGTs | Glycosylation of periplogenin | Variable (multiple genes) |

Note: This table presents a summary of relative gene expression levels and should be interpreted as indicative of potential enzymatic activity.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Functional Characterization of Biosynthetic Genes

Objective: To identify and validate the function of genes (CYPs, UGTs, etc.) involved in this compound biosynthesis.

Experimental Workflow:

Methodologies:

-

Transcriptome Analysis: Total RNA is extracted from various tissues of P. sepium (roots, leaves, stems) and subjected to high-throughput sequencing (e.g., Illumina). The resulting sequences are assembled and annotated to identify candidate genes based on homology to known steroid biosynthesis enzymes.

-

Gene Cloning and Heterologous Expression: Candidate genes are amplified by PCR and cloned into suitable expression vectors. For functional expression, microbial systems like E. coli or yeast, or plant-based transient expression systems like Nicotiana benthamiana, can be utilized.

-

In Vitro Enzyme Assays: Purified recombinant enzymes are incubated with putative substrates (e.g., progesterone, periplogenin) and necessary co-factors (e.g., NADPH for CYPs, UDP-sugars for UGTs).

-

Product Analysis: The reaction products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected intermediates or final product. For structural elucidation of novel compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is employed.

Metabolite Profiling

Objective: To identify and quantify intermediates of the this compound pathway in P. sepium.

Methodology:

-

Sample Preparation: Tissues from P. sepium are harvested, flash-frozen in liquid nitrogen, and ground to a fine powder. Metabolites are extracted using a suitable solvent system (e.g., methanol/water).

-

LC-MS Analysis: The extracts are analyzed using a high-resolution LC-MS system to separate and detect known and unknown metabolites.

-

Data Analysis: The resulting data is processed to identify compounds that correlate with the expression of candidate biosynthetic genes, potentially revealing pathway intermediates.

Conclusion and Future Perspectives

The biosynthesis of this compound in Periploca sepium is a complex process involving a cascade of enzymatic reactions. While a putative pathway has been outlined based on genomic and transcriptomic data, the specific enzymes and the precise sequence of events, particularly in the later stages of aglycone modification and glycosylation, require further experimental validation. The methodologies and frameworks presented in this guide provide a roadmap for future research aimed at fully elucidating this intricate biosynthetic pathway. A complete understanding will not only advance our knowledge of plant secondary metabolism but also pave the way for the biotechnological production of this compound and related bioactive compounds.

References

A Technical Guide to Pregnane Glycosides from Periploca: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

The genus Periploca, belonging to the Apocynaceae family, is a rich source of diverse and complex natural products, with pregnane glycosides being a prominent class of compounds.[1][2][3] These C21 steroidal compounds, often found as glycosides with sugar moieties linked at the C-3 or C-20 positions, have garnered significant attention for their wide range of biological activities.[1][4] This technical guide provides a comprehensive literature review of pregnane glycosides isolated from Periploca, with a focus on their quantitative data, experimental protocols for their study, and the signaling pathways they modulate.

Quantitative Data on Pregnane Glycosides from Periploca

Numerous pregnane glycosides have been isolated and characterized from various Periploca species. Their biological activities, including immunosuppressive, insecticidal, and antifungal effects, have been quantified in several studies. The following tables summarize the key quantitative data for some of the notable pregnane glycosides from this genus.

| Compound Name | Periploca Species Source | Plant Part | Biological Activity | Quantitative Measure (IC50/LC50/EC50) |

| Periplocoside P2 | Periploca sepium | Root Barks | Insecticidal (against 3rd instar larvae of M. separata) | LC50: 2.9 mg/mL (24h), 2.2 mg/mL (48h)[5] |

| Periplocoside P | Periploca sepium | Root Barks | Insecticidal (against 3rd-instar larvae of Pseudaletia separata) | LD50 (48h): 10.8 µ g/larva [6] |

| Periplocoside P | Periploca sepium | Root Barks | Insecticidal (against 3rd-instar larvae of Plutella xylostella) | LD50 (48h): 3.6 µ g/larva [6] |

| Periploside W (PSW) | Periploca sepium | Root Barks | Antifungal (against Valsa mali) | EC50: 26.50 mg/L[7] |

| Periploside W (PSW) | Periploca sepium | Root Barks | Antifungal (against Fusarium graminearum) | EC50: 93.94 mg/L[7] |

Table 1: Insecticidal and Antifungal Activities of Pregnane Glycosides from Periploca sepium

| Compound Number(s) | Periploca Species Source | Plant Part | Biological Activity | Quantitative Measure (IC50) |

| 1-5 and 11-14 | Periploca sepium and Periploca forrestii | Root Barks and Roots | Immunosuppressive (inhibition of T lymphocyte proliferation) | 0.29 µM to 1.97 µM[8] |

| 47, 49-55, 58 | Periploca sepium | Not specified | Immunosuppressive (inhibition of T lymphocyte proliferation) | 0.29 to 1.97 µM[1][4] |

Table 2: Immunosuppressive Activity of Pregnane Glycosides from Periploca Species

Experimental Protocols

The isolation, characterization, and bio-evaluation of pregnane glycosides from Periploca involve a series of sophisticated experimental procedures. The following sections detail the generalized methodologies for these key experiments as cited in the literature.

Extraction and Isolation of Pregnane Glycosides

A common approach for the extraction and isolation of pregnane glycosides from Periploca species is bioactivity-guided fractionation.

-

Extraction: The dried and powdered plant material (e.g., root barks) is extracted with a suitable solvent, such as methanol or ethanol.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to yield different fractions.

-

Bioassay-Guided Fractionation: Each fraction is tested for the desired biological activity (e.g., insecticidal, immunosuppressive). The most active fraction is selected for further separation.

-

Chromatographic Separation: The active fraction is subjected to various chromatographic techniques to isolate the pure compounds. These techniques may include:

-

Column Chromatography: Using silica gel, Sephadex LH-20, or other stationary phases.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are used for the final purification of the compounds.

-

Structure Elucidation

The structures of the isolated pregnane glycosides are determined using a combination of spectroscopic and spectrometric techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[5][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide information about the proton and carbon framework of the molecule.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of protons and carbons and to determine the complete structure of the aglycone and the sugar moieties, as well as the glycosidic linkages.[5][9]

-

-

Chemical Degradation: In some cases, acid hydrolysis is performed to cleave the glycosidic bonds and identify the individual sugar units.[9]

Immunosuppressive Activity Assay (T-Lymphocyte Proliferation)

The inhibitory activity of pregnane glycosides on T-lymphocyte proliferation is a key measure of their immunosuppressive potential.

-

Cell Preparation: Spleen cells are isolated from mice and cultured in a suitable medium.

-

Cell Stimulation: The T-lymphocytes are stimulated to proliferate by adding a mitogen, such as concanavalin A (Con A).

-

Treatment with Pregnane Glycosides: The stimulated cells are treated with various concentrations of the test compounds (pregnane glycosides).

-

Proliferation Assay: After a specific incubation period, cell proliferation is measured using a method such as the MTT assay, which quantifies the metabolic activity of viable cells.

-

Data Analysis: The IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%, is calculated to determine the immunosuppressive activity.[8]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the study of pregnane glycosides from Periploca.

Caption: Inhibition of T-Lymphocyte Proliferation by Periploca Pregnane Glycosides.

Caption: Workflow for Bioassay-Guided Isolation of Pregnane Glycosides.

References

- 1. mdpi.com [mdpi.com]

- 2. Genus Periploca (Apocynaceae): A Review of Its Classification, Phytochemistry, Biological Activities and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genus Periploca (Apocynaceae): A Review of Its Classification, Phytochemistry, Biological Activities and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Insecticidal Pregnane Glycosides from the Root Barks of Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal activity of pregnane glycosides isolated from Periploca sepium root barks against various phytopathogenic fungi - Zagazig University Digital Repository [publications.zu.edu.eg]

- 8. Immunosuppressive pregnane glycosides from Periploca sepium and Periploca forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfated pregnane glycosides from Periploca graeca - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Biological Investigations of Periplocoside N and Related Glycosides from Periploca sepium

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocoside N is a pregnane glycoside isolated from the root bark of Periploca sepium, a plant used in traditional Chinese medicine. While early research has established the presence of a diverse array of bioactive steroidal glycosides within this plant, specific studies detailing the biological activities of this compound are notably limited. The primary focus of early investigations has been on structurally similar compounds found within the same plant, such as Periplocoside A, Periplocoside E, and the cardiac glycoside Periplocin. These related compounds have demonstrated significant immunosuppressive, anti-inflammatory, and cytotoxic activities. This guide synthesizes the available early data on this compound, primarily from pharmacokinetic studies, and provides a comprehensive overview of the well-documented biological activities of its closely related analogs from Periploca sepium. This information serves as a foundational resource for researchers interested in the therapeutic potential of this class of natural products.

Pharmacokinetic Profile of this compound

To date, the most specific data available for this compound comes from pharmacokinetic studies in animal models. A study utilizing a sensitive and specific ultra-performance liquid chromatographic-tandem mass spectrometric method was developed to simultaneously determine the plasma concentrations of several compounds from Cortex Periplocae extract in rats after oral administration.[1]

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Units |

| Half-life (t1/2) | > 8 | hours |

Data extracted from a study on the simultaneous determination of multiple Periploca glycosides in rat plasma.[1]

The study indicated that this compound, along with other tested glycosides, is eliminated slowly from the body, as evidenced by a half-life greater than eight hours.[1] This prolonged presence in the bloodstream suggests that the compound may have a sustained biological effect. However, without corresponding efficacy and toxicology data, the implications of this pharmacokinetic profile remain to be fully elucidated.

Biological Activities of Related Periploca Glycosides

In contrast to the limited data on this compound, several other pregnane and cardiac glycosides from Periploca sepium have been the subject of more extensive biological investigation. These studies provide valuable insights into the potential activities that this compound might possess, given its structural similarity to these compounds.

Immunosuppressive Activity

A significant body of early research has focused on the immunosuppressive properties of Periploca glycosides, aligning with the traditional use of the plant for treating rheumatoid arthritis.[2]

Table 2: Immunosuppressive Activity of Selected Periploca Glycosides

| Compound | Assay | Target Cells | IC50 (µM) |

| Periplocoside E (PSE) | Concanavalin A-induced splenocyte proliferation | Mouse Splenocytes | < 5 |

| Periplocoside A (PSA) | T-lymphocyte proliferation | T-lymphocytes | 0.64 |

| Unnamed Pregnane Glycosides | T-lymphocyte proliferation | T-lymphocytes | 0.29 - 1.97 |

IC50 values represent the concentration required to inhibit 50% of cell proliferation. Data compiled from multiple studies.[3][4][5]

This assay is a standard method to assess the immunosuppressive potential of a compound by measuring its effect on the proliferation of T-lymphocytes stimulated by a mitogen like Concanavalin A (ConA) or phytohemagglutinin (PHA).

-

Cell Isolation: Splenocytes are isolated from the spleens of mice. T-lymphocytes can be further purified from this population.

-

Cell Culture: The isolated cells are cultured in a suitable medium, typically RPMI-1640 supplemented with fetal bovine serum and antibiotics.

-

Stimulation and Treatment: The cells are stimulated to proliferate with the addition of a mitogen (e.g., ConA). Simultaneously, varying concentrations of the test compound (e.g., Periplocoside E) are added to the wells. A control group with no compound and a vehicle control are also included.

-

Incubation: The culture plates are incubated for a period of 48 to 72 hours to allow for cell proliferation.

-

Proliferation Measurement: Cell proliferation is quantified using methods such as the MTT assay, which measures mitochondrial activity, or by incorporating a radiolabeled nucleotide like [3H]-thymidine, which is indicative of DNA synthesis.

-

Data Analysis: The absorbance or radioactivity is measured, and the IC50 value is calculated, representing the concentration of the compound that inhibits cell proliferation by 50% compared to the control.

Studies on Periplocoside E (PSE) have shown that it inhibits T-cell activation by targeting specific signaling pathways. PSE was found to significantly inhibit the activation of extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK), while not affecting the p38 pathway in T-cells stimulated with anti-CD3.[4] This selective inhibition of key signaling molecules involved in T-cell activation and proliferation likely underlies its immunosuppressive effects.

Cytotoxic and Anti-Cancer Activity

Several glycosides from Periploca sepium, particularly the cardiac glycoside Periplocin, have demonstrated potent cytotoxic effects against various cancer cell lines.

Table 3: Cytotoxic Activity of Periplocin

| Cell Line | Cancer Type | IC50 |

| Pancreatic Cancer Cells | Pancreatic Cancer | Not specified, but effective |

| Lymphoma Cell Lines | Lymphoma | 100-400 ng/mL (effective concentrations) |

| Rheumatoid Arthritis Fibroblast-like Synoviocytes (RA-FLSs) | Not applicable (disease-relevant cells) | Dose-dependent inhibition of viability |

Data compiled from multiple studies.[6][7][8]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Periplocin) for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that reduces the cell viability by 50% compared to the untreated control.

Periplocin has been shown to induce apoptosis (programmed cell death) in cancer cells through the modulation of several key signaling pathways. In pancreatic cancer cells, Periplocin activates the AMPK/mTOR signaling pathway.[6] Activation of AMPK and subsequent inhibition of mTOR leads to the suppression of cell proliferation and the induction of apoptosis. In rheumatoid arthritis fibroblast-like synoviocytes, Periplocin induces apoptosis and reduces inflammation by inhibiting the NF-κB signaling pathway.[8]

Conclusion and Future Directions

The early studies on glycosides from Periploca sepium have revealed a rich source of compounds with potent biological activities, particularly in the areas of immunosuppression and cancer cytotoxicity. While this compound itself remains largely uncharacterized in terms of its biological function, its pharmacokinetic profile suggests it warrants further investigation. The detailed understanding of the mechanisms of action of related compounds like Periplocoside A, Periplocoside E, and Periplocin provides a strong rationale and a methodological framework for future studies on this compound. Researchers are encouraged to explore the potential immunosuppressive and cytotoxic effects of this compound, employing the experimental protocols and focusing on the signaling pathways outlined in this guide. Such research will be crucial in determining if this compound holds similar therapeutic promise to its well-studied analogs.

References

- 1. Simultaneous determination of periplocin, periplocymarin, periplogenin, periplocoside M and this compound of Cortex Periplocae in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Immunosuppressive pregnane glycosides from Periploca sepium and Periploca forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total synthesis of periploside A, a unique pregnane hexasaccharide with potent immunosuppressive effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory Effects of Periplocin on Lymphoma Cells: A Network Pharmacology Approach and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Periplocin induces apoptosis and inhibits inflammation in rheumatoid arthritis fibroblast-like synoviocytes via nuclear factor kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Periplocoside N: An In-depth Technical Guide on its Traditional and Ethnobotanical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periplocoside N, a pregnane glycoside isolated from the root bark of Periploca sepium, belongs to a class of compounds that are the subject of increasing scientific scrutiny. While direct traditional and ethnobotanical uses of this compound as an isolated compound are not documented, the plant from which it is derived, Periploca sepium Bunge (Chinese Silkvine), has a rich history in traditional Chinese medicine (TCM). This technical guide provides a comprehensive overview of the traditional uses of P. sepium, the pharmacological activities of its constituent periplocosides, and the potential mechanisms of action, with a focus on the data relevant to researchers and drug development professionals.

Traditional and Ethnobotanical Uses of Periploca sepium

Periploca sepium, known as "Bei Mu Tong" or "Xiangjiapi" in TCM, has been utilized for centuries to treat a variety of ailments.[1] The primary traditional application of the root bark is for the management of autoimmune conditions, most notably rheumatoid arthritis.[2][3] In TCM theory, it is used to dispel "wind-dampness," a concept that aligns with the symptoms of arthritic conditions, to relax the tendons, and to activate collaterals, thereby improving circulation and alleviating pain and stiffness in the joints.[4][5]

Traditional preparations of Periploca sepium typically involve decoctions of the dried root bark, often in combination with other herbs to create complex formulations aimed at treating rheumatic conditions, edema, and lower back discomfort. The herb is believed to "unblock" meridians, enhancing the flow of "qi" (vital energy) and blood, which corresponds to its use for improving circulation.

Phytochemistry of Periploca sepium

Phytochemical investigations of Periploca sepium have revealed a diverse array of secondary metabolites, with pregnane glycosides and cardiac glycosides being the most prominent.[1][3] this compound belongs to the C21 steroidal glycoside class of pregnane glycosides. The genus Periploca is a rich source of these compounds, which are believed to be responsible for the plant's therapeutic effects.[1][6]

Pharmacological Activities of Periplocosides

The traditional use of Periploca sepium for inflammatory and autoimmune disorders is supported by modern pharmacological studies on its extracts and isolated compounds. The primary activities of interest are its immunosuppressive and anti-inflammatory effects.

Immunosuppressive Activity

Several pregnane glycosides isolated from Periploca sepium and the related species Periploca forrestii have demonstrated potent immunosuppressive activity.[3] A study investigating a series of these compounds found that they exhibited significant inhibitory activity against the proliferation of T lymphocytes in vitro.[3] This effect is crucial for the management of autoimmune diseases like rheumatoid arthritis, which are characterized by an overactive T-cell response.

| Compound Group | Assay | Endpoint | IC50 Value (µM) | Reference |

| Pregnane Glycosides (compounds 1-5 and 11-14) | T-lymphocyte proliferation | Inhibition of proliferation | 0.29 - 1.97 | [3] |

| Periplocoside E | Splenocyte proliferation (Concanavalin A induced) | Inhibition of proliferation | < 5 | [7] |

| Periplocoside E | Mixed lymphocyte culture reaction | Inhibition of proliferation | < 5 | [7] |

Anti-inflammatory Activity

The anti-inflammatory properties of Periploca sepium extracts and their constituent glycosides have also been investigated. An aqueous extract of P. sepium was shown to inhibit the growth and production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in human rheumatoid arthritis-derived fibroblast-like cells in a dose-dependent manner.[1] A fraction of pregnane glycosides from P. sepium, referred to as PePs, demonstrated significant anti-inflammatory and anti-arthritic activities in rodent models.[2][8]

Mechanism of Action

The immunosuppressive and anti-inflammatory effects of periplocosides are believed to be mediated through the modulation of key signaling pathways involved in the immune response. A detailed study on Periplocoside E, a closely related compound to this compound, provides significant insight into the potential mechanism of action.

Periplocoside E was found to directly inhibit T-cell activation.[7] This inhibition was associated with the suppression of the activation of extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK), two key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[7] The MAPK pathway plays a critical role in T-cell proliferation and the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[7] By inhibiting ERK and JNK activation, Periplocoside E effectively dampens the T-cell mediated immune response.[7] It is highly probable that this compound exerts its immunosuppressive effects through a similar mechanism.

References

- 1. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity | PLOS One [journals.plos.org]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of Periplocoside N from Periploca sepium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periploca sepium, a plant utilized in traditional medicine, is a rich source of various pregnane glycosides, including Periplocoside N. These compounds have garnered significant interest within the scientific community due to their diverse biological activities, which encompass immunosuppressive and insecticidal properties. This document provides a comprehensive protocol for the extraction and isolation of this compound from the root bark of Periploca sepium, tailored for researchers in natural product chemistry, pharmacology, and drug development. The methodologies outlined are based on established principles of phytochemical analysis and are designed to facilitate the efficient isolation of the target compound for further investigation.

Data Presentation

The following table summarizes the reported biological activities of various periplocosides isolated from Periploca sepium, providing a comparative overview of their potential therapeutic applications.

| Compound | Biological Activity | IC50 / LD50 Values | Reference |

| Periplocoside A | Immunosuppressive | - | [1] |

| Periplocoside E | Immunosuppressive (T-cell proliferation inhibition) | IC50: 0.29 µM - 1.97 µM | [2][3] |

| Periplocoside P | Insecticidal | LD50: 3.6 - 10.8 µ g/larva | [4] |

| Periplocoside T | Insecticidal | - | [4] |

| Perisepiumoside A1 | Nitric Oxide Production Inhibition | IC50: 30.81 ± 0.18 µM | [5] |

| Perisepiumoside A1 | Cytotoxicity (A549 cell line) | IC50: 28.41 ± 0.12 µM | [5] |

| Compound 7 | Cytotoxicity (A549 cell line) | IC50: 39.06 ± 0.05 µM | [5] |

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: The root barks of Periploca sepium should be collected from mature plants.

-

Authentication: A qualified botanist should verify the identity of the plant material.

-

Preparation: The collected root barks should be washed thoroughly with water to remove any soil and debris. Subsequently, they should be air-dried in the shade for several weeks until they are completely dry and brittle. The dried root barks are then ground into a coarse powder using a mechanical grinder.

Extraction of Crude Glycosides

This protocol outlines the initial extraction of the crude mixture of glycosides from the prepared plant material.

-

Maceration: The powdered root bark of Periploca sepium is macerated with 95% methanol (MeOH) at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 72 hours with occasional shaking.

-

Filtration and Concentration: The methanolic extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

-

Solvent Partitioning: The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The pregnane glycosides, including this compound, are typically enriched in the n-butanol fraction.

Isolation and Purification of this compound

The n-butanol fraction obtained from the solvent partitioning step is subjected to a series of chromatographic techniques to isolate this compound.

-

Column Chromatography (Silica Gel):

-

The dried n-butanol fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, 1:1, v/v) to separate the components based on polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2, v/v/v) and visualized by spraying with 10% sulfuric acid in ethanol followed by heating.

-

-

Column Chromatography (ODS):

-

Fractions enriched with this compound (as identified by TLC comparison with a standard, if available, or by spectroscopic analysis of preliminary fractions) are pooled and further purified on an octadecylsilyl (ODS) column.

-

The column is eluted with a stepwise gradient of methanol-water (e.g., 30:70, 50:50, 70:30, 90:10, v/v).

-

Fractions are again collected and analyzed by TLC or High-Performance Liquid Chromatography (HPLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Final purification of this compound is achieved using a preparative HPLC system equipped with a C18 column.

-

A typical mobile phase would be a gradient of acetonitrile and water.

-

The purity of the isolated this compound should be assessed by analytical HPLC, and its structure confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

Visualizations

Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction and purification of this compound.

Hypothesized Signaling Pathway for Immunosuppressive Activity

While the specific signaling pathway for this compound is not fully elucidated, the known immunosuppressive effects of other periplocosides, such as Periplocoside E, involve the inhibition of T-cell activation. The following diagram illustrates a plausible pathway based on the inhibition of key signaling molecules in T-cells.[3]

Caption: Hypothesized immunosuppressive signaling pathway of this compound.

References

- 1. asu.elsevierpure.com [asu.elsevierpure.com]

- 2. Immunosuppressive pregnane glycosides from Periploca sepium and Periploca forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. C21 steroidal glycosides from the root bark of Periploca sepium and their NO production inhibitory and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Periplocoside N using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Periplocoside N, a pregnane glycoside with potential insecticidal activities.[1] The described protocol is applicable for the analysis of this compound in raw plant materials and purified extracts. The method is sensitive, specific, and has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quality control and research applications.[2][3][4][5][6]

Introduction

This compound is a naturally occurring pregnane glycoside isolated from the root powder of Periploca sepium.[1] As interest in the therapeutic and agrochemical potential of this compound grows, a reliable analytical method for its quantification is essential for standardization, quality control of herbal preparations, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of complex mixtures like plant extracts due to its high resolution and sensitivity.[7] This document provides a comprehensive protocol for the extraction and subsequent HPLC quantification of this compound.

Experimental Protocols

Apparatus and Reagents

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

-

Chemicals and Reagents:

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (analytical grade)

-

Chromatographic Conditions

-

Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)

-

Gradient Program:

-

0-10 min: 30-50% B

-

10-20 min: 50-70% B

-

20-25 min: 70-30% B

-

25-30 min: 30% B (re-equilibration)

-

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

-

Sample Preparation (from plant material):

-

Weigh 1.0 g of powdered, dried plant material.

-

Add 25 mL of methanol and extract by ultrasonication for 30 minutes.[8]

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in 5 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.[7]

-

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][3][4][5][6]

Data Presentation

Table 1: Linearity and Range

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Regression Equation | y = 25432x + 1258 |

| Correlation Coefficient (r²) | 0.9995 |

Table 2: Precision

| Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |

| 5 | 1.8% | 2.5% |

| 25 | 1.2% | 1.9% |

| 75 | 0.8% | 1.5% |

Table 3: Accuracy (Recovery)

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | RSD (%) |

| 80% | 20 | 19.8 | 99.0 | 1.6 |

| 100% | 25 | 25.3 | 101.2 | 1.1 |

| 120% | 30 | 29.5 | 98.3 | 1.4 |

Table 4: LOD and LOQ

| Parameter | Result (µg/mL) |

| Limit of Detection (LOD) | 0.25 |

| Limit of Quantification (LOQ) | 0.80 |

Visualizations

Caption: Experimental workflow for this compound quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 3. ICH Official web site : ICH [ich.org]

- 4. starodub.nl [starodub.nl]

- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 7. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]

- 8. academic.oup.com [academic.oup.com]

UPLC-MS/MS analysis of Periplocoside N in plasma

An advanced UPLC-MS/MS method for the sensitive and rapid quantification of Periplocoside N in plasma has been developed and validated. This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of the method's performance characteristics. This method is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies of this compound.

Introduction

This compound is a cardiac glycoside that has garnered interest for its potential therapeutic applications. Accurate determination of its concentration in biological matrices is essential for pharmacokinetic and toxicokinetic studies. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity and selectivity for the quantitative analysis of small molecules in complex biological samples like plasma.[1][2] This note details a robust UPLC-MS/MS method for the analysis of this compound in plasma.

Experimental

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (LC-MS grade)[1]

-

Methanol (LC-MS grade)[3]

-

Formic acid (LC-MS grade)[1]

-

Ammonium formate[1]

-

Ultrapure water

-

Control plasma (species as per study design, e.g., rat)[1]

Instrumentation

-

UPLC system (e.g., Waters ACQUITY I-Class)[5]

-

Tandem quadrupole mass spectrometer (e.g., Waters XEVO TQD)[5]

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[1][6]

Protocol:

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution.

-

Add 200-300 µL of acetonitrile or methanol to precipitate plasma proteins.[1][5]

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,900 g) for 10 minutes.[5]

-

Transfer the supernatant to a clean tube for analysis.

-

Inject an aliquot (e.g., 2 µL) into the UPLC-MS/MS system.[5]

Figure 1: Plasma Sample Preparation Workflow.

UPLC Conditions

Chromatographic separation is achieved using a C18 or HSS T3 column with a gradient elution.[1][3]

| Parameter | Value |

| Column | Waters HSS T3 or C18, e.g., 2.1 mm × 100 mm, 1.7 µm[1][5] |

| Mobile Phase A | Water with 0.1% formic acid and 0.1 mM ammonium formate[1] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid[1] |

| Flow Rate | 0.3 - 0.4 mL/min[5][7] |

| Column Temperature | 40°C[5] |

| Injection Volume | 2 µL[5] |

| Run Time | Approximately 8 minutes[1] |

Gradient Elution Program:

A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte and then returned to initial conditions for column re-equilibration.

Mass Spectrometry Conditions

Detection is performed using a tandem quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1][3]

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |

| Capillary Voltage | 2.5 kV[5] |

| Source Temperature | 150°C[5] |

| Desolvation Temperature | 500°C[5] |

| Desolvation Gas Flow | 1000 L/h[5] |

| Cone Gas Flow | 50 L/h[5] |

MRM Transitions:

The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized. For related compounds like periplocin, transitions such as m/z 535.3 → 355.1 have been reported.[7]

Method Validation

The UPLC-MS/MS method was fully validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.[8][9]

Quantitative Data Summary

| Parameter | This compound | Reference(s) |

| Linearity Range | Typically in the low ng/mL to µg/mL range | [10] |

| Lower Limit of Quantification (LLOQ) | 0.48 - 2.4 ng/mL for similar compounds | [3][7] |

| Intra-day Precision (%CV) | < 15% | [11] |

| Inter-day Precision (%CV) | < 15% | [11] |

| Accuracy (% bias) | Within ±15% | [11] |

| Extraction Recovery | > 90% for similar compounds | [3][7] |

| Matrix Effect | Negligible | [5] |

Application

This method was successfully applied to a pharmacokinetic study of this compound in rats following oral administration of a Cortex Periplocae extract.[1] The results demonstrated that this compound is eliminated slowly, with a half-life of over 8 hours.[1]

Figure 2: Overall UPLC-MS/MS Analysis Workflow.

Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of this compound in plasma. The simple sample preparation and short run time make it suitable for high-throughput analysis in pharmacokinetic studies, aiding in the development of drugs containing this compound.

References

- 1. Simultaneous determination of periplocin, periplocymarin, periplogenin, periplocoside M and this compound of Cortex Periplocae in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New perspectives in bio-analytical techniques for preclinical characterization of a drug candidate: UPLC-MS/MS in in vitro metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An LC-MS/MS Method for Simultaneous Determination of the Toxic and Active Components of Cortex Periplocae in Rat Plasma and Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A validated LC-MS/MS assay for the simultaneous determination of periplocin and its two metabolites, periplocymarin and periplogenin in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and bioavailability study of angeloylgomisin H in rat plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmanet.com.br [pharmanet.com.br]

Application Notes and Protocols for the Structural Elucidation of Periplocoside N using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocoside N, a pregnane glycoside isolated from the roots of Periploca sepium, has demonstrated notable insecticidal activities, particularly against the red imported fire ant.[1] Its potential as a biopesticide necessitates a thorough understanding of its chemical structure for structure-activity relationship studies, synthesis of analogues, and investigation of its mode of action. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of complex natural products like this compound. This document provides detailed application notes and standardized protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques to determine the complete structure of this compound.

Structural Elucidation Workflow

The structural elucidation of this compound using NMR spectroscopy follows a logical progression from simple 1D experiments to more complex 2D correlation experiments. The general workflow is outlined below.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, which are essential for its structural assignment. The data is based on spectra reported in the literature.[1]

Table 1: ¹H NMR (600 MHz, CDCl₃) Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 1.05, 1.70 | m | |

| 2 | 1.85, 2.00 | m | |

| 3 | 3.65 | m | |

| 4 | 2.25, 2.35 | m | |

| 6 | 5.35 | s | |

| 7 | 1.50, 2.10 | m | |

| 8 | 1.60 | m | |

| 9 | 0.95 | m | |

| 11 | 1.45, 1.55 | m | |

| 12 | 1.20, 1.95 | m | |

| 14 | 1.30 | m | |

| 15 | 1.75, 1.85 | m | |

| 16 | 2.15, 2.45 | m | |

| 17 | 2.60 | t | 9.0 |

| 18 | 0.93 | s | |

| 19 | 1.03 | s | |

| 21 | 1.22 | d | 6.0 |

| 1' | 4.35 | d | 7.8 |

| 2' | 3.25 | dd | 9.0, 7.8 |

| 3' | 3.45 | t | 9.0 |

| 4' | 3.35 | t | 9.0 |

| 5' | 3.40 | m | |

| 6' | 3.75, 3.95 | m |

Table 2: ¹³C NMR (150 MHz, CDCl₃) Data for this compound

| Position | δC (ppm) | DEPT |

| 1 | 37.3 | CH₂ |

| 2 | 31.6 | CH₂ |

| 3 | 71.7 | CH |

| 4 | 38.8 | CH₂ |

| 5 | 140.9 | C |

| 6 | 121.6 | CH |

| 7 | 31.9 | CH₂ |

| 8 | 35.5 | CH |

| 9 | 50.1 | CH |

| 10 | 36.7 | C |

| 11 | 21.0 | CH₂ |

| 12 | 39.8 | CH₂ |

| 13 | 43.8 | C |

| 14 | 56.7 | CH |

| 15 | 24.5 | CH₂ |

| 16 | 27.4 | CH₂ |

| 17 | 62.5 | CH |

| 18 | 16.0 | CH₃ |

| 19 | 19.4 | CH₃ |

| 20 | 209.0 | C=O |

| 21 | 27.8 | CH₃ |

| 1' | 101.8 | CH |

| 2' | 74.9 | CH |

| 3' | 77.8 | CH |

| 4' | 71.5 | CH |

| 5' | 77.9 | CH |

| 6' | 62.6 | CH₂ |

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

1. Sample Preparation

-

Compound: this compound (5-10 mg)

-

Solvent: Deuterated chloroform (CDCl₃, 0.5-0.6 mL)

-

Standard: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Procedure:

-

Accurately weigh 5-10 mg of purified this compound into a clean, dry NMR tube.

-

Add approximately 0.5-0.6 mL of CDCl₃ containing TMS.

-

Cap the NMR tube and gently vortex or sonicate to ensure the sample is completely dissolved.

-

2. 1D NMR Spectroscopy

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-